

Application Notes and Protocols for Drug-Drug Interaction Studies Involving Teneligliptin

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Compound of Interest

Compound Name: *Teneligliptin-d8 Carboxylic Acid*

Cat. No.: *B1156581*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and key considerations for conducting drug-drug interaction (DDI) studies with Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. The provided protocols are intended as a guide and may require optimization for specific laboratory conditions.

Introduction to Teneligliptin and its DDI Profile

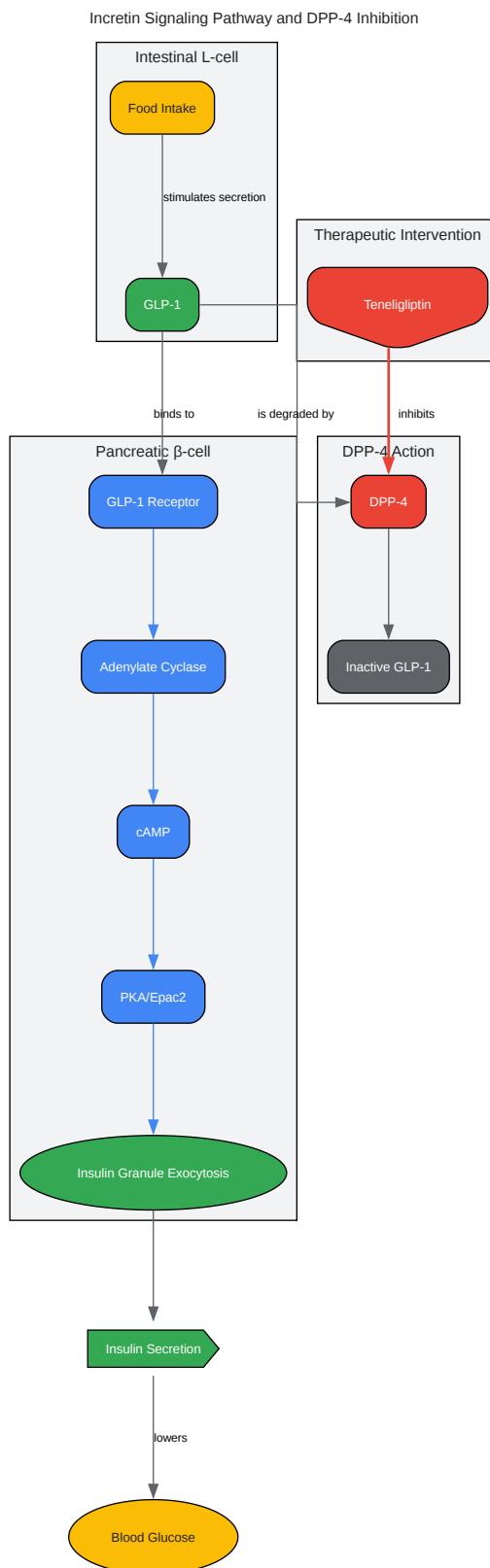
Teneligliptin is an oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus.^[1] ^[2] It exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which in turn increases the levels of active incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion.^[3]^[4]

Teneligliptin is primarily metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3).^[5] It is also a substrate of P-glycoprotein (P-gp).^[5] Understanding these metabolic and transport pathways is crucial for predicting and evaluating potential drug-drug interactions.

Signaling Pathway of Teneligliptin's Action

The primary mechanism of Teneligliptin involves the potentiation of the incretin signaling pathway. By inhibiting DPP-4, Teneligliptin prevents the degradation of GLP-1 and GIP, leading

to the activation of their respective receptors and downstream signaling cascades that promote insulin secretion and regulate blood glucose levels.



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Caption: DPP-4 Inhibition by Teneligliptin.

Quantitative Data from Clinical DDI Studies

The following tables summarize the pharmacokinetic parameters of Teneligliptin and co-administered drugs from clinical drug-drug interaction studies.

Table 1: Effect of Co-administered Drugs on Teneligliptin Pharmacokinetics

Co-administered Drug	Teneligliptin Dose	Co-administered Drug Dose	N	Geometric Mean Ratio (90% CI) of Cmax	Geometric Mean Ratio (90% CI) of AUC	Reference
Ketoconazole	20 mg single dose	400 mg once daily	14	1.37 (1.25 - 1.50)	1.49 (1.39 - 1.60)	[5]
Metformin	40 mg once daily	850 mg twice daily	19	0.907 (0.853 - 0.965)	1.042 (0.997 - 1.089)	[6]
Glimepiride	20 mg once daily	4 mg single dose	26	0.976 (0.923 - 1.032)	1.033 (1.002 - 1.065)	[7]

Table 2: Effect of Teneligliptin on Co-administered Drug Pharmacokinetics

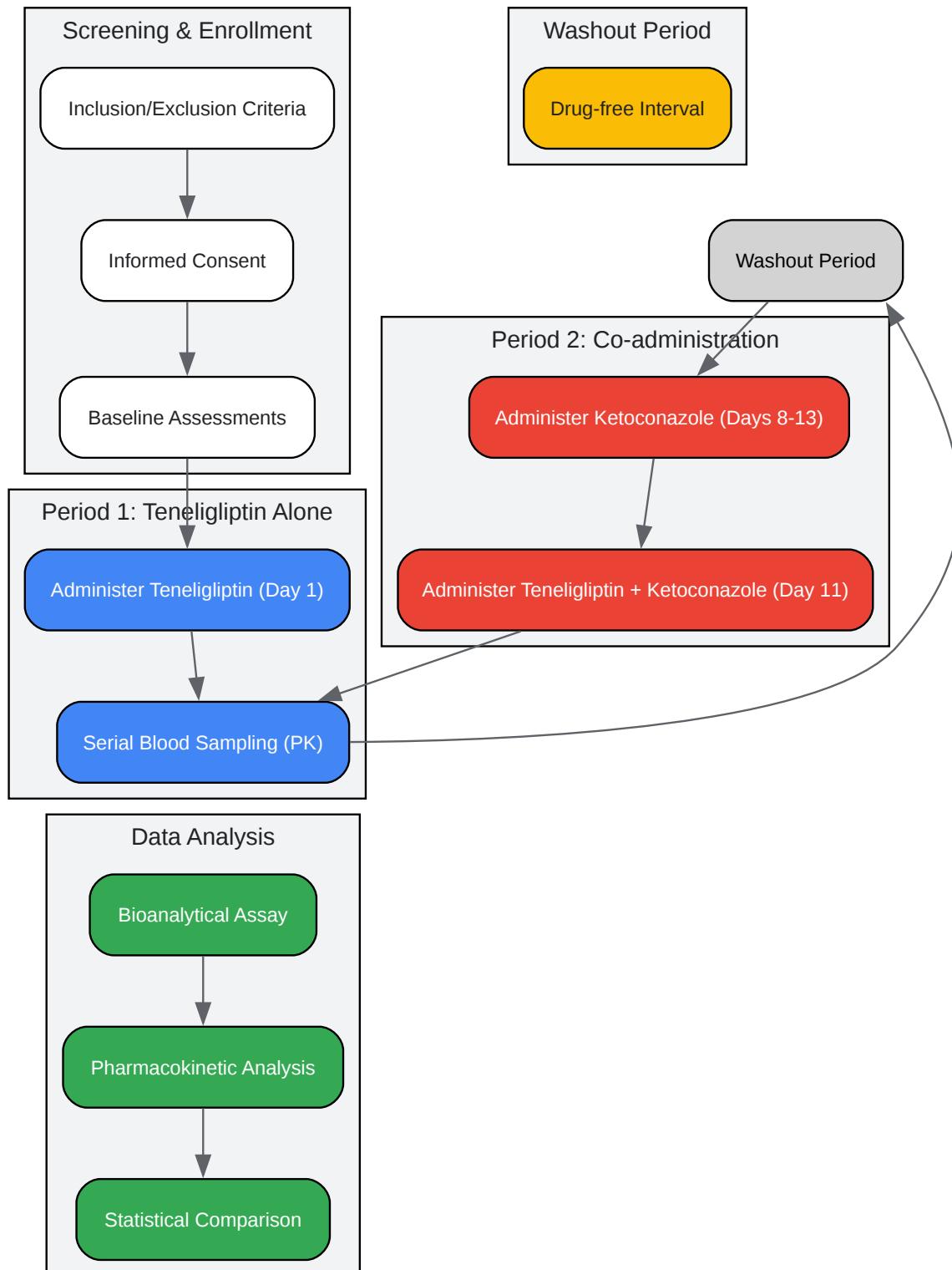
Co-administered Drug	Co-administered Drug Dose	Teneliglitin Dose	N	Geometric Mean Ratio (90% CI) of Cmax	Geometric Mean Ratio (90% CI) of AUC	Reference
Metformin	850 mg twice daily	40 mg once daily	19	1.057 (0.974 - 1.148)	1.209 (1.143 - 1.278)	[6]
Glimepiride	4 mg single dose	20 mg once daily	26	1.006 (0.922 - 1.098)	1.011 (0.948 - 1.077)	[7]

Experimental Protocols

Clinical DDI Study Protocol: Teneligliptin and a Strong CYP3A4 Inhibitor (e.g., Ketoconazole)

This protocol outlines a typical clinical study to assess the effect of a strong CYP3A4 inhibitor on the pharmacokinetics of Teneligliptin.

Clinical DDI Study Workflow: Teneligliptin + CYP3A4 Inhibitor

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